molecular formula C8H8BrNO3 B1526072 5-Bromo-4-methyl-2-nitroanisole CAS No. 1089281-86-6

5-Bromo-4-methyl-2-nitroanisole

Cat. No. B1526072
M. Wt: 246.06 g/mol
InChI Key: RSQRVVVHNGPSGG-UHFFFAOYSA-N
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Description

“5-Bromo-4-methyl-2-nitroanisole” is also known as “4-Bromo-2-methoxy-1-nitrobenzene” or “5-Bromo-2-nitrophenyl methyl ether”. Its molecular formula is C7H6BrNO3 . The average mass is 232.031 Da .


Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, the synthesis of “4-Bromo-3-nitroanisole” involves a reaction with silver sulfate, copper acetate, 2-nitro-4-methoxybenzoic acid, and sodium bromide in dimethyl sulfoxide at 160 °C .


Molecular Structure Analysis

The molecular structure of “5-Bromo-4-methyl-2-nitroanisole” consists of a bromine atom, a nitro group, and a methoxy group attached to a benzene ring .


Physical And Chemical Properties Analysis

The compound has an average mass of 232.031 Da and a monoisotopic mass of 230.953094 Da .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Derivatives : A study by Xu (2006) describes the synthesis of 4-Bromo-2-chlorotoluene from a related compound, 4-bromo-2-nitrotoluene, via reduction and subsequent reactions, indicating the utility of bromo-nitroanisole derivatives in chemical synthesis processes Xue Xu, 2006.

Spectroscopic and Electronic Properties

  • Magnetic Resonance and Molecular Orbital Studies : Research by Pandiarajan et al. (1994) on substituted anisoles, including nitroanisole derivatives, employs NMR spectroscopy to understand their chemical shifts and electronic structure, illustrating how derivatives of nitroanisoles can be studied to understand their resonance interactions K. Pandiarajan et al., 1994.

Material Science and Photovoltaics

  • Organic Photovoltaic Devices : A study by Liu et al. (2012) on the use of 4-bromoanisole as a processing additive for organic photovoltaic devices indicates the potential application of bromo-nitroanisole derivatives in improving the efficiency and morphology of photovoltaic materials Xueliang Liu et al., 2012.

Analytical Chemistry

  • Analytical Methods for Explosives : A method developed by Mu et al. (2012) for the fast separation and quantification of explosives, including nitroanisole compounds, by liquid chromatography-tandem mass spectrometry, showcases the importance of bromo-nitroanisole derivatives in environmental monitoring and forensic analysis Ruipu Mu et al., 2012.

Computational Chemistry

  • Quantum Mechanical Studies : Balachandran and Karunakaran (2013) conducted a quantum mechanical study on 4-bromo-3-nitroanisole, focusing on its structure, vibrational spectroscopy, and electronic properties, highlighting the potential of computational methods in understanding the properties of bromo-nitroanisole derivatives V. Balachandran & V. Karunakaran, 2013.

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-5-methoxy-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQRVVVHNGPSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2-nitroanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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